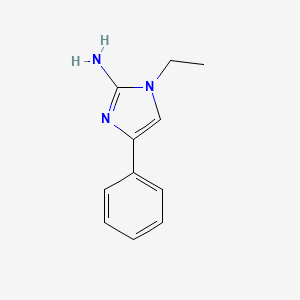

1-Ethyl-4-phenylimidazol-2-amine

Description

Evolution of Imidazole (B134444) Chemistry in Contemporary Research

The journey of imidazole chemistry began with the first synthesis of the parent imidazole by Heinrich Debus in 1858. arkat-usa.org Early methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), laid the groundwork for accessing a variety of substituted imidazoles. patsnap.com Over the decades, synthetic methodologies have evolved dramatically, with contemporary research focusing on more efficient, regiocontrolled, and sustainable approaches. nih.gov The advent of metal-catalyzed cross-coupling reactions and multicomponent reactions has revolutionized the ability to construct complex, highly functionalized imidazole derivatives with high precision. mdpi.comresearchgate.net Modern synthetic strategies also emphasize green chemistry principles, utilizing environmentally benign solvents and catalysts to minimize the ecological footprint of chemical synthesis. acs.org This continuous evolution in synthetic chemistry has significantly broadened the accessibility and diversity of imidazole-based compounds for various scientific investigations. nih.gov

Structural Context of 1-Ethyl-4-phenylimidazol-2-amine within Imidazole Chemistry

1-Ethyl-4-phenylimidazol-2-amine is a distinct molecule within the vast family of imidazole derivatives. Its structure is characterized by three key features: the core 2-aminoimidazole scaffold, an ethyl group attached to one of the ring's nitrogen atoms (N1), and a phenyl group at the fourth carbon position (C4).

The 2-aminoimidazole moiety is a particularly significant structural motif, frequently found in natural products, especially marine alkaloids, and is recognized as a crucial pharmacophore in medicinal chemistry. nih.gov This substructure is known for its ability to engage in various biological interactions. The N-ethyl group is an alkyl substituent that can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. The presence of an electron-donating ethyl group can also modulate the electronic properties of the imidazole ring. nih.gov The C4-phenyl group introduces a bulky, aromatic substituent, which can play a role in steric interactions and pi-stacking with biological targets. The substitution pattern on the phenyl ring itself can further fine-tune the molecule's properties.

Rationale for Investigating 1-Ethyl-4-phenylimidazol-2-amine: Unexplored Research Avenues

A key driver for the scientific inquiry into 1-Ethyl-4-phenylimidazol-2-amine is the current absence of dedicated research on this specific compound. A search of scientific literature reveals a significant gap in our understanding of its synthesis, properties, and potential applications. This lack of data presents a compelling opportunity for novel research. The unique combination of the 2-aminoimidazole core, an N-ethyl group, and a C4-phenyl group suggests that this molecule could possess interesting and potentially useful biological or material properties that have yet to be discovered. The exploration of such uncharted chemical space is fundamental to advancing chemical science and uncovering new molecular tools or therapeutic leads.

Overview of Research Trajectories for 1-Ethyl-4-phenylimidazol-2-amine

Given the known significance of its constituent parts, several research trajectories can be envisioned for 1-Ethyl-4-phenylimidazol-2-amine. A primary focus would be the development of an efficient and scalable synthetic route to access the compound in sufficient quantities for detailed study. Following its synthesis, a thorough characterization of its physicochemical properties would be essential.

Physicochemical Data of 1-Ethyl-4-phenylimidazol-2-amine

While experimental data for 1-Ethyl-4-phenylimidazol-2-amine is not currently available in the public domain, predicted data from computational models provide a preliminary understanding of its physicochemical properties.

| Property | Predicted Value | Source |

| Molecular Formula | C11H13N3 | PubChem |

| Molecular Weight | 187.24 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 187.110947427 g/mol | PubChem |

| Monoisotopic Mass | 187.110947427 g/mol | PubChem |

| Topological Polar Surface Area | 54.7 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 231 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-phenylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-14-8-10(13-11(14)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRLBUDIVRNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 Phenylimidazol 2 Amine and Analogues

Precursor Synthesis and Derivatization Strategies for Imidazole (B134444) Scaffolds

The foundational step in the synthesis of 1-ethyl-4-phenylimidazol-2-amine is the construction of the appropriately substituted imidazole ring. This involves the strategic introduction of the phenyl group at the C4 position and the ethyl group at the N1 position.

Synthesis of Substituted Imidazole Ring Systems

The formation of the imidazole ring is a classic endeavor in organic synthesis, with several named reactions providing access to this key heterocycle. A common and effective method for creating 2,4-disubstituted imidazoles involves the cyclocondensation of an α-haloketone with a suitable three-carbon building block that incorporates the future N1 and C2 atoms.

A frequently employed strategy begins with the reaction of an α-haloketone, such as 2-bromo-1-phenylethanone, with a guanidine (B92328) derivative. This approach is advantageous as it concurrently introduces the C4-phenyl group and the C2-amino precursor. For instance, the reaction between 2-bromo-1-phenylethanone and guanidine hydrochloride can yield 4-phenyl-1H-imidazol-2-amine, the direct precursor for N-ethylation. researchgate.net To improve yields and reduce byproducts, protected guanidine derivatives like acetylguanidine or Boc-protected guanidine are often used. researchgate.net

Another versatile method involves the use of deep eutectic solvents (DESs) as a greener reaction medium for the condensation of α-chloroketones with guanidine derivatives. This approach has been shown to decrease reaction times and simplify work-up procedures. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Bromo-1-phenylethanone | Acetylguanidine | N-(4-phenyl-1H-imidazol-2-yl)acetamide | researchgate.netresearchgate.net |

| α-Chloroketone | Guanidine | 2-Aminoimidazole derivative | mdpi.com |

| 2-Bromo-(4-fluorophenyl)ethanone | Formamide | 4-(4-Fluorophenyl)-1H-imidazole | nih.gov |

Introduction of the Phenyl Group at Position 4

The phenyl substituent at the C4 position is typically introduced by selecting the corresponding α-halophenylketone as a starting material. For the synthesis of the target compound, 2-bromo-1-phenylethanone is the key precursor. researchgate.net This readily available starting material directly places the phenyl group at the desired position during the initial cyclization reaction.

Patents have also described a one-step synthesis of 4-phenylimidazole (B135205) from α-bromoacetophenone and formamidine (B1211174) acetate (B1210297) in ethylene (B1197577) glycol. google.com This method provides a direct route to the 4-phenylimidazole core, which can then be further functionalized.

Incorporation of the Ethyl Group at Position 1

The introduction of the ethyl group at the N1 position is a critical step that dictates the final structure of the target molecule. This is typically achieved through the N-alkylation of a pre-formed 4-phenyl-1H-imidazol-2-amine or a protected precursor.

The regioselectivity of the N-alkylation is a significant consideration. The imidazole ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. In the case of 4-phenyl-1H-imidazol-2-amine, the tautomerism of the 2-aminoimidazole core can lead to a mixture of N1 and N3 (or N1 and N5 in the tautomeric form) alkylated products. A study on the synthesis of the analogous 1-methyl-4-phenyl-1H-imidazol-2-amine demonstrated that methylation of 4-phenyl-1H-imidazol-2-amine using a suitable methylating agent in a solvent like DMF can provide the desired N1-alkylated product. researchgate.net Similar conditions, substituting the methylating agent with an ethylating agent such as ethyl iodide or diethyl sulfate, would be expected to yield 1-ethyl-4-phenylimidazol-2-amine.

Careful control of reaction conditions, including the choice of base and solvent, is crucial to favor the desired N1-alkylation and minimize the formation of the N3-alkylated isomer and potential dialkylation products.

Formation of the 2-Amine Moiety

The 2-amino group is a defining feature of the target compound. Its introduction can be achieved through either direct or indirect approaches.

Direct Amination Approaches

As previously mentioned, the most straightforward method for installing the 2-amino group is through the use of guanidine or its derivatives during the initial ring-forming cyclization. This convergent approach builds the 2-aminoimidazole core in a single key step. The reaction of 2-bromo-1-phenylethanone with ethylguanidine could theoretically provide a direct route to 1-ethyl-4-phenylimidazol-2-amine, though this specific reaction requires empirical validation.

The use of N-substituted guanidines in condensation reactions with α-haloketones is a well-established method for producing N-substituted 2-aminoimidazoles.

| Reactant 1 | Reactant 2 | Product | Reference |

| N-Propargyl guanidines | Aryl triflates | Substituted 2-aminoimidazoles | nih.gov |

| 1,2-Diamino-arenes | Vilsmeier reagents | Fused 2-amino-imidazoles | rsc.org |

Indirect Amination via Precursor Functionalization

An alternative strategy involves synthesizing the 1-ethyl-4-phenylimidazole core first and then introducing the amino group at the C2 position. This can be achieved through a variety of functional group interconversions.

One potential route involves the synthesis of 1-ethyl-4-phenyl-1H-imidazole and its subsequent amination. This can be a challenging transformation, often requiring harsh conditions or specialized reagents. A more common indirect approach involves the conversion of a C2-functionalized precursor. For example, a 1-ethyl-4-phenyl-1H-imidazole-2-thiol could be converted to the corresponding 2-amino derivative through methods like S-methylation followed by displacement with ammonia (B1221849) or an amine.

Another indirect method that has been explored in imidazole chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. While not a direct amination, it can be a powerful tool for accessing substituted aminoimidazoles from other heterocyclic systems under specific conditions, often in the presence of a base. ucl.ac.uk For instance, certain 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement to yield 2-aminoimidazoles. wikipedia.org The applicability of this rearrangement to the specific synthesis of 1-ethyl-4-phenylimidazol-2-amine would depend on the availability of a suitable precursor that could undergo such a transformation.

Yield Optimization and Reaction Kinetics of 1-Ethyl-4-phenylimidazol-2-amine Synthesis

The optimization of synthetic routes for 1-Ethyl-4-phenylimidazol-2-amine and its analogues is a critical aspect of its chemical development. Researchers have explored various parameters to maximize yields and understand the kinetics of the reactions involved. A practical synthetic route for the closely related analogue, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence of cyclization, hydrolysis, and methylation, achieving a total yield of 27.4% in a scale-up experiment. researchgate.net

Catalyst Screening and Performance Evaluation

The selection of an appropriate catalyst is paramount in the synthesis of imidazole derivatives. Studies have shown that both the type of catalyst and its concentration can significantly influence reaction outcomes.

For the synthesis of 2,4,5-trisubstituted imidazoles, the Brønsted acidic ionic liquid diethyl ammonium (B1175870) hydrogen phosphate (B84403) has been employed as a cost-effective and reusable catalyst. sciepub.com This catalyst facilitates a three-component cyclocondensation under solvent-free conditions, leading to excellent yields in very short reaction times. sciepub.com Another green approach involves the use of heterogeneous nano-catalysts, such as Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), which has been effective in the synthesis of other nitrogen-containing heterocycles like tetrazoles in water. nih.gov

In multistep syntheses of related structures, palladium on carbon (Pd/C) is a common catalyst for hydrogenation steps. For instance, in the synthesis of an amine intermediate for 1-(4-Substituted phenyl)-2-ethyl imidazole derivatives, a reduction reaction using H₂ with a 10% Pd/C catalyst in ethanol (B145695) at 70°C resulted in a 98% yield. nih.gov In some cases, syntheses can be optimized to proceed without a catalyst, a significant finding for green chemistry. mdpi.com

Table 1: Catalyst Performance in Imidazole and Analogue Synthesis

| Catalyst | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Diethyl ammonium hydrogen phosphate | Benzil, Benzaldehyde (B42025), Ammonium acetate | 2,4,5-Trisubstituted imidazole | High | sciepub.com |

| 10% Pd/C | 1-(4-Nitrophenyl)-2-ethylimidazole | 1-(4-Aminophenyl)-2-ethylimidazole | 98% | nih.gov |

| None | 4-Methoxyaniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Thiazol-2(3H)-imine | 83% | mdpi.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the efficiency and selectivity of the synthesis of 1-Ethyl-4-phenylimidazol-2-amine and its analogues. The solubility of reactants and intermediates, as well as the solvent's boiling point and polarity, can dictate reaction rates and yield.

In the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, dimethylformamide (DMF) was used as the solvent for the initial cyclization and subsequent methylation steps. researchgate.net Attempts to improve the conversion by reducing the amount of DMF were found to be effective. researchgate.net Other solvents commonly employed in the synthesis of related imidazole derivatives include ethanol (EtOH), dimethyl sulfoxide (B87167) (DMSO), and propan-2-ol. nih.govnih.gov For example, the reaction of 4-fluoronitrobenzene with 2-ethylimidazole (B144533) was conducted in DMSO, yielding a key intermediate in 94% yield. nih.gov

A two-phase system of chloroform (B151607) and water (CHCl₃/H₂O) with a phase transfer catalyst has been successfully used for the synthesis of 1-ethyl-2,4,5-triphenyl-imidazole, resulting in a high yield of 92%. researchgate.net Increasingly, research focuses on greener solvent alternatives. Reactions have been successfully carried out in water or under solvent-free conditions, which significantly reduces the environmental impact of the synthesis. sciepub.comnih.gov

Table 2: Impact of Solvents on the Synthesis of Imidazole Analogues

| Solvent | Reaction Step | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Cyclization | 2-Acetamido-4-phenylimidazole | 50.4% (optimized) | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution | 1-(4-Nitrophenyl)-2-ethylimidazole | 94% | nih.gov |

| Ethanol (EtOH) | Reduction | 1-(4-Aminophenyl)-2-ethylimidazole | 98% | nih.gov |

| CHCl₃/H₂O (two-phase) | N-alkylation | 1-Ethyl-2,4,5-triphenyl-imidazole | 92% | researchgate.net |

| Water | Tetrazole Synthesis | 1-Aryl 1H-tetrazole | High | nih.gov |

| Solvent-free | Cyclocondensation | 2,4,5-Trisubstituted imidazole | High | sciepub.com |

Temperature and Pressure Optimization for Industrial Scalability

For the synthesis to be viable on an industrial scale, reaction parameters such as temperature and pressure must be optimized to ensure safety, efficiency, and cost-effectiveness. The synthesis of 4-phenyl-imidazole derivatives has been performed at high temperatures, ranging from 170–180 °C. nih.gov In contrast, the methylation step in the synthesis of the 1-methyl analogue is conducted at –10 °C to control reactivity. researchgate.net

The synthesis of intermediates for related compounds often involves heating at specific temperatures to drive the reaction to completion. For example, a reaction to form an imidazole ring was stirred at 90°C for 15 hours, while a subsequent reduction step was heated to 70°C for 12 hours. nih.gov Another cyclization reaction was carried out by refluxing in glacial acetic acid for 3 hours. nih.gov Hydrogenation reactions, such as the one using a Pd/C catalyst, are often performed under pressure; a study on a related compound used a pressure of 50 p.s.i. of hydrogen gas. google.com The optimization of these parameters is crucial for a successful and economical scale-up of the synthesis of 1-Ethyl-4-phenylimidazol-2-amine. researchgate.net

Green Chemistry Principles in 1-Ethyl-4-phenylimidazol-2-amine Synthesis

The application of green chemistry principles to the synthesis of 1-Ethyl-4-phenylimidazol-2-amine and its analogues is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of atom economy.

Key strategies include the use of eco-friendly and reusable catalysts. sciepub.com Diethyl ammonium hydrogen phosphate is highlighted as a green catalyst for imidazole synthesis due to its low cost, reusability, and ability to facilitate reactions under solvent-free conditions. sciepub.com The development of heterogeneous nano-catalysts that can be easily separated from the reaction mixture by an external magnet and reused is another significant advancement. nih.gov

Conducting reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. nih.gov Furthermore, the development of one-pot, multicomponent reactions is highly desirable as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. sciepub.comnih.gov Some synthetic procedures for related heterocyclic systems have been successfully optimized to proceed without any catalyst, which simplifies the process and purification, further aligning with green chemistry ideals. mdpi.com The synthesis of 1-ethyl-2,4,5-triphenyl-imidazole using a phase-transfer catalyst in a two-phase system is also described as a high-yield "green" procedure. researchgate.net These approaches collectively contribute to making the synthesis of complex molecules like 1-Ethyl-4-phenylimidazol-2-amine more sustainable. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethyl-4-phenylimidazol-2-amine. Through the analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, a complete map of the proton and carbon framework and their connectivity can be established. While direct experimental spectra for 1-Ethyl-4-phenylimidazol-2-amine are not widely published, data from the closely related analog, 1-Methyl-4-phenyl-1H-imidazol-2-amine, provides a strong basis for the prediction and interpretation of its NMR data.

Proton NMR (¹H NMR) for Amine and Aromatic Proton Assignments

The ¹H NMR spectrum of 1-Ethyl-4-phenylimidazol-2-amine is expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl ring, the imidazole (B134444) ring, and the amine group. The chemical shifts are influenced by the electronic environment of each proton.

The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom. The methylene protons are deshielded due to the electronegativity of the adjacent nitrogen atom. The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact splitting pattern will depend on the electronic effects of the imidazole ring. The single proton on the imidazole ring (H-5) is expected to appear as a singlet. The two protons of the primary amine group (-NH2) are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 1-Ethyl-4-phenylimidazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH3 | ~1.3 | Triplet | ~7.2 |

| Ethyl -CH2- | ~3.8 | Quartet | ~7.2 |

| Imidazole H-5 | ~6.9 | Singlet | - |

| Phenyl H-ortho | ~7.6 | Multiplet | - |

| Phenyl H-meta/para | ~7.2-7.4 | Multiplet | - |

| Amine -NH2 | Variable (broad) | Singlet | - |

Note: These are predicted values based on analogous structures and general NMR principles.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For 1-Ethyl-4-phenylimidazol-2-amine, eleven distinct signals are expected, corresponding to the two carbons of the ethyl group, the six carbons of the phenyl ring (some may be equivalent depending on rotation), and the three carbons of the imidazole ring.

The carbon of the ethyl group's methyl (-CH3) will be the most upfield signal. The methylene carbon (-CH2-) will be further downfield due to its attachment to the nitrogen. The carbons of the phenyl ring will resonate in the aromatic region (typically 120-140 ppm). The imidazole ring carbons will have characteristic shifts, with the C-2 carbon bearing the amine group being the most downfield of the ring carbons due to its attachment to three nitrogen atoms (two in the ring and the exocyclic amine).

Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-4-phenylimidazol-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H3 | ~15 |

| Ethyl -C H2- | ~40 |

| Imidazole C -5 | ~115 |

| Phenyl C -ortho | ~125 |

| Phenyl C -para | ~127 |

| Phenyl C -meta | ~129 |

| Phenyl C -ipso | ~135 |

| Imidazole C -4 | ~138 |

| Imidazole C -2 | ~150 |

Note: These are predicted values based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign all proton and carbon signals and confirm the structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be expected between the methyl and methylene protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons of the phenyl ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the signal for the imidazole H-5 proton would correlate with the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. Key expected HMBC correlations would include:

The methylene protons of the ethyl group to the C-2 and C-5 carbons of the imidazole ring.

The imidazole H-5 proton to the C-4 and C-2 carbons of the imidazole ring, as well as to the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring to the C-4 carbon of the imidazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. These techniques are particularly useful for identifying the key functional groups in 1-Ethyl-4-phenylimidazol-2-amine and for studying intermolecular interactions such as hydrogen bonding.

Vibrational Modes Associated with Imidazole Ring and Amine Group

The IR and Raman spectra of 1-Ethyl-4-phenylimidazol-2-amine would be characterized by several key vibrational bands.

N-H Vibrations: The amine group (-NH2) is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands can be broad due to hydrogen bonding. The N-H bending vibration (scissoring) is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the phenyl ring and the imidazole ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Ring Vibrations: The breathing modes of the imidazole and phenyl rings will give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹).

Expected Key IR and Raman Vibrational Frequencies for 1-Ethyl-4-phenylimidazol-2-amine

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

| N-H Stretch (amine) | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=N/C=C Stretch (ring) | 1400-1600 | IR, Raman |

| N-H Bend (amine) | 1600-1650 | IR |

| Imidazole Ring Breathing | Fingerprint Region | Raman |

Note: These are expected frequency ranges and can be influenced by the molecular environment and physical state of the sample.

Hydrogen Bonding Network Analysis via IR Spectroscopy

The presence of the primary amine group and the nitrogen atoms within the imidazole ring makes 1-Ethyl-4-phenylimidazol-2-amine capable of participating in intermolecular hydrogen bonding. IR spectroscopy is a powerful tool for studying these interactions.

The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent), sharp N-H stretching bands would be expected. However, in the solid state or in a concentrated solution, these bands are typically broad and shifted to lower frequencies (red-shifted) due to the weakening of the N-H bond upon its involvement in a hydrogen bond. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding network. Studies on related 2-aminoimidazole systems have shown that strong intermolecular N-H···N hydrogen bonds are a common feature, leading to the formation of dimeric or polymeric structures in the solid state. researchgate.netsigmaaldrich.comvibrantpharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 1-Ethyl-4-phenylimidazol-2-amine, with a molecular formula of C₁₁H₁₃N₃, the theoretical monoisotopic mass is 187.11095 Da. uni.lu

Experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement with this theoretical mass. The data is most commonly acquired for the protonated molecule, [M+H]⁺.

Table 1: Predicted HRMS Data for 1-Ethyl-4-phenylimidazol-2-amine Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.11823 |

| [M+Na]⁺ | 210.10017 |

| [M+K]⁺ | 226.07411 |

| [M]⁺ | 187.11040 |

Data sourced from predicted values, as direct experimental literature is not available. uni.lu

The confirmation of the exact mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion at m/z 188.1) is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.

While specific experimental MS/MS data for 1-Ethyl-4-phenylimidazol-2-amine is not published, a fragmentation pathway can be proposed based on the known fragmentation of similar structures, such as its close analog, 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net Key fragmentation pathways for 1-Ethyl-4-phenylimidazol-2-amine would likely involve:

Loss of the ethyl group: Cleavage of the ethyl group (C₂H₅) from the imidazole nitrogen, resulting in a significant fragment ion.

Cleavage of the phenyl ring: Fragmentation of the phenyl substituent.

Ring fragmentation: Breakage of the imidazole ring itself.

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule and for distinguishing it from its isomers. For instance, the fragmentation of 5-Ethyl-4-phenyl-1H-imidazol-2-amine would yield a different set of fragment ions due to the different substitution pattern on the imidazole core. sigmaaldrich.com

Table 2: Hypothetical Key Fragment Ions in the MS/MS Spectrum of [1-Ethyl-4-phenylimidazol-2-amine+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 188.1 | [M+H - C₂H₄]⁺ | Ethylene (B1197577) (28 Da) | Common fragmentation for ethylated compounds. |

| 188.1 | [C₉H₈N₃]⁺ | Ethane (30 Da) | Loss of the ethyl group. |

| 188.1 | [C₆H₅]⁺ | C₅H₈N₃ | Phenyl cation. |

This table is based on general fragmentation principles and is for illustrative purposes.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatography is fundamental for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like 1-Ethyl-4-phenylimidazol-2-amine. A validated HPLC method can separate the target compound from starting materials, reagents, and any side products.

A typical setup would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the phenylimidazole chromophore absorbs strongly.

The purity of a sample is determined by integrating the area of the peak corresponding to 1-Ethyl-4-phenylimidazol-2-amine and comparing it to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often required, while for more stringent applications, it might need to be >99%. nist.gov Quantitative analysis, to determine the exact concentration of the compound in a sample, can also be performed using HPLC by creating a calibration curve with standards of known concentration.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Its applicability to 1-Ethyl-4-phenylimidazol-2-amine itself is limited due to the compound's relatively high boiling point and polarity, which can lead to poor peak shape and thermal degradation.

However, GC is highly valuable for analyzing the reaction mixture for volatile byproducts or residual volatile starting materials used in its synthesis. For example, if the synthesis involved volatile reagents or solvents, GC with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used to confirm their removal from the final product. uni.lu The choice of a suitable GC column, such as a polar capillary column (e.g., a wax-type or amine-specific column), would be critical for achieving good separation of any potential volatile amines or other polar impurities. sigmaaldrich.com

When a high-purity sample of 1-Ethyl-4-phenylimidazol-2-amine is required for further research, preparative chromatography is the method of choice for purification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material.

Following a synthesis, the crude product would be dissolved in a suitable solvent and injected onto a preparative reversed-phase column. The mobile phase composition would be optimized based on analytical HPLC runs to achieve the best separation between the desired product and its impurities. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC) are combined and the solvent is removed to yield the purified 1-Ethyl-4-phenylimidazol-2-amine. This method is essential for obtaining the high-purity material needed for accurate biological and chemical studies. researchgate.net

Theoretical and Computational Investigations of 1 Ethyl 4 Phenylimidazol 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No studies utilizing Density Functional Theory (DFT) or ab initio methods specifically on 1-Ethyl-4-phenylimidazol-2-amine have been found. Such studies would be necessary to determine its ground state properties, including optimized molecular geometry, bond lengths, bond angles, and electronic structure.

Density Functional Theory (DFT) for Ground State Properties

There are no published DFT calculations that would provide data on the optimized geometry, electronic properties (such as dipole moment and charge distribution), and vibrational frequencies of 1-Ethyl-4-phenylimidazol-2-amine.

Ab Initio Methods for High-Accuracy Calculations

Similarly, a literature search yielded no results for high-accuracy ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) for this compound. These methods would offer a more precise understanding of its electronic structure and energy.

Conformational Analysis and Energy Minima

The conformational landscape of 1-Ethyl-4-phenylimidazol-2-amine, which would be influenced by the rotation around the bonds connecting the ethyl and phenyl groups to the imidazole (B134444) core, has not been explored in any published research.

Potential Energy Surface (PES) Mapping

No studies have been conducted to map the potential energy surface of 1-Ethyl-4-phenylimidazol-2-amine. Such a study would be crucial for identifying the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1-Ethyl-4-phenylimidazol-2-amine. FMO analysis is essential for understanding a molecule's reactivity, and the absence of this data prevents any discussion on its electrophilic and nucleophilic sites or its kinetic stability.

HOMO-LUMO Gap and Reactivity Prediction

A key aspect of molecular characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. irjweb.com The energies of the HOMO and LUMO themselves are also significant; the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

For 1-Ethyl-4-phenylimidazol-2-amine, a computational study would calculate the energies of the HOMO and LUMO. This data would allow for the prediction of its reactivity. For instance, in a study of another imidazole derivative, a HOMO-LUMO gap of 4.4871 eV was calculated, suggesting a significant degree of intramolecular charge transfer and inherent stability. irjweb.com Similar calculations for 1-Ethyl-4-phenylimidazol-2-amine would provide analogous insights.

Table 1: Hypothetical HOMO-LUMO Data for 1-Ethyl-4-phenylimidazol-2-amine

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

| No specific experimental or computational data for 1-Ethyl-4-phenylimidazol-2-amine was found in the searched literature. This table is for illustrative purposes only. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map shows regions of positive and negative electrostatic potential on the electron density surface.

Regions with negative potential (typically colored red) are electron-rich and are likely to be sites for electrophilic attack. Conversely, regions with positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com Green areas represent regions of neutral potential.

For 1-Ethyl-4-phenylimidazol-2-amine, an EPS map would reveal the most likely sites for intermolecular interactions. The nitrogen atoms of the imidazole ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group and the ethyl group would likely show positive potential. This information is crucial for understanding potential hydrogen bonding interactions and for designing molecules that could bind to it, for example, in a drug design context.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be employed to elucidate the step-by-step pathways of chemical reactions, including the synthesis of 1-Ethyl-4-phenylimidazol-2-amine.

Computational Study of Synthetic Pathways

The synthesis of imidazole derivatives can often proceed through several possible routes. For example, the synthesis of 4-phenyl-imidazole derivatives has been achieved through the reaction of α-bromo-ketones with formamide. nih.gov Computational studies can model these reaction pathways to determine the most energetically favorable route. This involves calculating the energies of reactants, products, and any intermediates and transition states.

A computational study on the synthesis of 1-Ethyl-4-phenylimidazol-2-amine would likely investigate the reaction of a suitable precursor, such as a substituted glyoxal (B1671930) or an α-haloketone, with ethylamine (B1201723) and a source of the 2-amino group. By comparing the activation energies of different potential pathways, the most efficient synthetic route could be predicted.

Investigation of Proposed Reaction Intermediates

During a chemical reaction, short-lived, high-energy species known as intermediates may be formed. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism. Computational chemistry allows for the modeling of the structures and energies of these transient species, which can be difficult to observe experimentally.

In the synthesis of 1-Ethyl-4-phenylimidazol-2-amine, various intermediates could be proposed depending on the synthetic route. For instance, the cyclization step to form the imidazole ring likely proceeds through one or more intermediate structures. Computational analysis would help to confirm the existence and stability of these proposed intermediates, providing a more detailed picture of the reaction mechanism.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. The chemical shifts of different nuclei (e.g., ¹H and ¹³C) are highly sensitive to their local electronic environment.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the theoretical NMR chemical shifts of a molecule. These predicted shifts can be compared to the experimental spectrum to aid in the assignment of peaks and to confirm the proposed structure. While experimental NMR data for ethylamine itself is well-documented, specific computational predictions for 1-Ethyl-4-phenylimidazol-2-amine were not found. docbrown.info A computational study would involve optimizing the geometry of 1-Ethyl-4-phenylimidazol-2-amine and then calculating the chemical shifts for each of its hydrogen and carbon atoms.

Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound. By computationally calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra, which provides a deeper understanding of the normal modes of vibration of the molecule. This analysis for 1-Ethyl-4-phenylimidazol-2-amine is typically performed using quantum chemical methods, such as Density Functional Theory (DFT).

The calculated vibrational frequencies are instrumental in assigning the experimentally observed bands in the FT-IR and FT-Raman spectra. Such simulations are indispensable tools for performing a normal coordinate analysis, making modern vibrational spectroscopy heavily reliant on them. esisresearch.org The theoretical spectra are often plotted using a Lorentzian band shape to facilitate comparison with experimental data.

For a molecule like 1-Ethyl-4-phenylimidazol-2-amine, which has various functional groups including an imidazole ring, a phenyl group, an ethyl group, and an amine group, the vibrational spectrum is expected to be complex. A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED), which clarifies the contribution of each functional group to a particular vibration.

The computational investigation typically begins with the optimization of the molecular geometry to a minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the calculated vibrational spectrum. The overestimation of wavenumbers by DFT methods and anharmonicity corrections are often addressed by applying a uniform scaling factor to the calculated vibrational wavenumbers to achieve better agreement with experimental data.

Below is a detailed, albeit theoretical, breakdown of the vibrational modes for 1-Ethyl-4-phenylimidazol-2-amine, categorized by the main functional groups. The assignments are based on the expected frequency ranges for these groups and are informed by computational studies on similar heterocyclic and aromatic compounds.

Vibrational Mode Analysis

N-H Vibrations: The amine group (NH₂) vibrations are typically distinct. The asymmetric and symmetric stretching modes are expected to appear at high wavenumbers. The scissoring, wagging, and twisting modes of the NH₂ group occur at lower frequencies. The weakening of the N-H bond, for instance through intermolecular hydrogen bonding, can lead to a red-shift (a shift to lower wavenumbers) in the stretching frequency. esisresearch.org

C-H Vibrations: The molecule contains both aromatic C-H bonds (on the phenyl ring) and aliphatic C-H bonds (on the ethyl group). Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the ethyl group (CH₂ and CH₃) are expected in the 3000-2850 cm⁻¹ range. The corresponding bending and deformation modes for these C-H bonds appear at lower wavenumbers.

Phenyl Ring Vibrations: The phenyl group gives rise to a set of characteristic vibrations. The C-C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also characteristic of the phenyl ring and are crucial for confirming its presence.

Imidazole Ring Vibrations: The imidazole ring has its own set of characteristic stretching and deformation modes. The C=N and C-N stretching vibrations are key indicators of the imidazole core and are expected in the 1650-1450 cm⁻¹ region. Ring breathing and other deformation modes occur at lower frequencies and are sensitive to the substitution pattern on the ring.

Ethyl Group Vibrations: Apart from the C-H stretching modes mentioned earlier, the ethyl group exhibits characteristic bending vibrations (scissoring, wagging, twisting, and rocking) for the CH₂ and CH₃ groups. The C-C stretching of the ethyl group is also present but may be coupled with other vibrations.

The following table provides a theoretical representation of the calculated vibrational frequencies and their assignments for 1-Ethyl-4-phenylimidazol-2-amine.

Interactive Data Table: Theoretical Vibrational Frequencies and Assignments for 1-Ethyl-4-phenylimidazol-2-amine

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3505 | ν(N-H) | Asymmetric stretching of NH₂ group |

| 3410 | ν(N-H) | Symmetric stretching of NH₂ group |

| 3085 | ν(C-H) | Aromatic C-H stretching (phenyl ring) |

| 2975 | ν(C-H) | Asymmetric stretching of CH₃ (ethyl group) |

| 2930 | ν(C-H) | Asymmetric stretching of CH₂ (ethyl group) |

| 2870 | ν(C-H) | Symmetric stretching of CH₃ (ethyl group) |

| 1640 | δ(N-H) | NH₂ scissoring |

| 1610 | ν(C=N) | Imidazole ring stretching |

| 1580 | ν(C=C) | Phenyl ring stretching |

| 1495 | ν(C=C) | Phenyl ring stretching |

| 1450 | δ(C-H) | Asymmetric bending of CH₃ group |

| 1380 | δ(C-H) | Symmetric bending of CH₃ group |

| 1250 | ν(C-N) | Imidazole ring stretching |

| 1180 | β(C-H) | In-plane bending of phenyl C-H |

| 840 | γ(C-H) | Out-of-plane bending of phenyl C-H |

| 760 | Ring Def. | Phenyl ring deformation |

| 690 | Ring Def. | Imidazole ring deformation |

Note: The frequencies presented in this table are theoretical and for illustrative purposes. ν = stretching, δ = bending/scissoring, β = in-plane bending, γ = out-of-plane bending, Def. = deformation.

This detailed computational analysis of the vibrational frequencies is crucial for a complete structural characterization of 1-Ethyl-4-phenylimidazol-2-amine. It provides a foundational understanding of the molecule's infrared and Raman spectral properties, which is essential for its identification and further investigation.

Reactivity and Reaction Pathways of 1 Ethyl 4 Phenylimidazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of 1-Ethyl-4-phenylimidazol-2-amine can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. acs.org The substituent already present on the benzene (B151609) ring, in this case, the 1-ethyl-2-aminoimidazol-4-yl group, dictates the rate and regioselectivity of the substitution. wikipedia.org

The 2-aminoimidazole moiety is generally considered an electron-donating group (EDG). ulethbridge.ca The nitrogen atoms of the imidazole (B134444) ring and the exocyclic amine can donate electron density into the phenyl ring via resonance, thereby activating it towards electrophilic attack. This activation effect makes the reaction proceed faster than with unsubstituted benzene. ulethbridge.ca

This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the imidazole substituent. organicchemistrytutor.comsavemyexams.com The stability of the cationic intermediate, known as the arenium ion or Wheland intermediate, is enhanced when the positive charge can be delocalized onto the heteroatoms of the substituent. wikipedia.org Attack at the ortho and para positions allows for resonance structures where the positive charge is stabilized by the nitrogen atoms of the imidazole ring. organicchemistrytutor.com However, steric hindrance from the bulky imidazole substituent may disfavor substitution at the ortho position to some extent, potentially making the para product the major isomer in many cases. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, likely at the para position. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-(4-nitrophenyl)imidazol-2-amine |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-1-ethylimidazol-2-amine |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-(1-Ethyl-2-amino-1H-imidazol-4-yl)phenyl)ethan-1-one |

Nucleophilic Reactivity of the Amine Moiety

The primary amino group (-NH₂) at the C-2 position of the imidazole ring is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to a variety of functional group transformations. byjus.com

The 2-amino group readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(1-ethyl-4-phenyl-1H-imidazol-2-yl)acetamide. This reaction is often used to "protect" the amino group during other synthetic steps. byjus.com

Alkylation of the exocyclic amino group is also possible, though it can sometimes be challenging under mild conditions. rsc.org Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. For example, reaction with methyl iodide could potentially yield 1-ethyl-N-methyl-4-phenyl-1H-imidazol-2-amine. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the alkylating agent.

As a primary amine, 1-Ethyl-4-phenylimidazol-2-amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.goviosrjournals.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. libretexts.org For example, reacting the compound with benzaldehyde (B42025) would produce (E)-N-benzylidene-1-ethyl-4-phenyl-1H-imidazol-2-amine. Schiff bases are versatile intermediates in organic synthesis and can possess a wide range of biological activities. nih.govnih.gov

Table 2: Reactions at the Amine Moiety

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetic Anhydride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |

Reactions at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. In 1-Ethyl-4-phenylimidazol-2-amine, the N-1 position is already substituted with an ethyl group. The remaining nitrogen, N-3, possesses a lone pair of electrons and can act as a nucleophile.

Alkylation at the N-3 position is a common reaction for 1-substituted imidazoles. nih.gov Treatment with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base can lead to the formation of a quaternary imidazolium (B1220033) salt. This reaction introduces a positive charge into the imidazole ring, significantly altering the electronic properties of the molecule.

Oxidation and Reduction Potentials of 1-Ethyl-4-phenylimidazol-2-amine

The aniline-like portion of the molecule (the phenyl ring attached to the amino-imidazole) is susceptible to oxidation. The oxidation potential is influenced by the electron-donating nature of the imidazole ring, which would likely lower the oxidation potential compared to unsubstituted aniline (B41778), making it more easily oxidized. rsc.orgrsc.org

Derivatization Strategies for Enhanced Functionality

The reactivity of 1-Ethyl-4-phenylimidazol-2-amine at its various functional groups allows for numerous derivatization strategies to modify its properties for specific applications. nih.govnih.gov These modifications are crucial in fields like medicinal chemistry for developing structure-activity relationships (SAR). nih.gov

Key derivatization strategies include:

Amine Modification: Acylation and sulfonylation of the 2-amino group can be used to introduce a wide variety of substituents, altering properties like solubility and bioavailability. creative-proteomics.comnih.gov Alkylation can introduce new lipophilic groups.

Phenyl Ring Substitution: Electrophilic substitution reactions on the phenyl ring allow for the introduction of functional groups that can act as hydrogen bond donors/acceptors or alter the electronic nature of the molecule. nih.gov

Imidazole N-3 Quaternization: Alkylation at the N-3 position introduces a permanent positive charge, which can be useful for creating ionic liquids or compounds that interact with biological targets through electrostatic interactions.

These derivatization approaches provide a powerful toolkit for fine-tuning the chemical and biological characteristics of the parent compound. mdpi.comnih.gov

Synthesis of Macrocyclic Ligands Incorporating the Imidazole Core

The synthesis of macrocyclic ligands is a significant area of research due to their wide-ranging applications in coordination chemistry, catalysis, and materials science. The structure of 1-Ethyl-4-phenylimidazol-2-amine makes it a promising candidate for incorporation into macrocyclic frameworks. A primary method for achieving this is through Schiff base condensation reactions. scirp.orgnih.gov

Schiff bases, or imines, are typically formed through the reaction of a primary amine with an aldehyde or a ketone. nih.gov In the case of 1-Ethyl-4-phenylimidazol-2-amine, the exocyclic primary amine group (-NH2) can readily react with dialdehydes or diketones to form macrocyclic structures. This [2+2] condensation, where two molecules of the diamine react with two molecules of a dicarbonyl compound, is a common strategy for creating symmetrical macrocycles.

A hypothetical reaction scheme for the synthesis of a macrocyclic ligand from 1-Ethyl-4-phenylimidazol-2-amine and a generic dialdehyde (B1249045) is presented below. The reaction would typically be carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process.

Hypothetical [2+2] Macrocyclization Reaction:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Ethyl-4-phenylimidazol-2-amine | Dialdehyde (e.g., terephthalaldehyde) | Macrocyclic Schiff Base Ligand | Schiff Base Condensation |

The resulting macrocycle would contain two imidazole units linked by imine bridges. The endocyclic nitrogen atoms of the imidazole rings, along with the imine nitrogens, could then act as donor atoms for the coordination of metal ions. The specific properties of the resulting metal complexes, such as their stability and catalytic activity, would be influenced by the size of the macrocyclic cavity and the nature of the phenyl and ethyl substituents on the imidazole ring.

Polymerization Reactions through Amine Functionalization

The primary amine group of 1-Ethyl-4-phenylimidazol-2-amine also allows it to function as a monomer in various polymerization reactions, leading to the formation of novel polymers with imidazole moieties pendant to the main chain.

One of the most direct methods for polymerization is the formation of polyamides. This can be achieved through the reaction of the amine group of 1-Ethyl-4-phenylimidazol-2-amine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. This polycondensation reaction would result in a polyamide chain where the 1-ethyl-4-phenylimidazol-2-yl group is a repeating side chain. The properties of the resulting polyamide, such as its thermal stability and solubility, would be significantly influenced by the rigid and aromatic nature of the imidazole and phenyl groups. nih.govresearchgate.netncl.res.inrsc.org

Hypothetical Polyamide Synthesis:

| Monomer 1 | Monomer 2 | Polymer | Polymerization Type |

| 1-Ethyl-4-phenylimidazol-2-amine | Diacyl Chloride (e.g., adipoyl chloride) | Polyamide | Polycondensation |

Another potential polymerization pathway is through ring-opening polymerization (ROP). wikipedia.org While 1-Ethyl-4-phenylimidazol-2-amine itself is not a cyclic monomer that would undergo ROP, its amine group can act as an initiator for the polymerization of cyclic monomers like lactones (e.g., caprolactone) or epoxides. The amine would attack the cyclic monomer, initiating a chain-growth polymerization that would result in a polymer (e.g., a polyester (B1180765) or polyether) with a 1-ethyl-4-phenylimidazol-2-aminyl group at one end of the chain.

Hypothetical Ring-Opening Polymerization Initiation:

| Initiator | Monomer | Polymer | Polymerization Type |

| 1-Ethyl-4-phenylimidazol-2-amine | Lactone (e.g., ε-caprolactone) | Polyester with imidazole end-group | Ring-Opening Polymerization |

The incorporation of the 1-ethyl-4-phenylimidazole moiety into polymer structures could impart unique properties, such as enhanced thermal stability, altered solubility, and the potential for post-polymerization modification or metal coordination. The imidazole group could also influence the polymer's performance in applications such as coatings, adhesives, or as a component in advanced composite materials. Research into the polymerization of other imidazole-containing monomers suggests that the resulting polymers can exhibit interesting thermal and mechanical properties. umich.edu

Applications of 1 Ethyl 4 Phenylimidazol 2 Amine in Specialized Chemical Domains Excluding Clinical

Role as a Ligand in Coordination Chemistry

The ability of imidazole (B134444) derivatives to coordinate with metal ions is a well-established area of study. The nitrogen atoms within the imidazole ring can act as Lewis bases, donating electron pairs to form coordination complexes with various metals. Phenylimidazoles, in particular, are utilized in the synthesis of such complexes.

Synthesis and Characterization of Metal Complexes

A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific research detailing the synthesis and characterization of metal complexes where 1-Ethyl-4-phenylimidazol-2-amine acts as a ligand. While the synthesis of metal complexes with related imidazole and benzimidazole (B57391) derivatives is documented, specific methodologies, reaction conditions, and characterization data (such as spectroscopic and crystallographic analyses) for complexes of 1-Ethyl-4-phenylimidazol-2-amine are not presently available in published research.

Catalytic Activity of 1-Ethyl-4-phenylimidazol-2-amine-Metal Complexes

The catalytic potential of metal complexes is often contingent on the nature of the ligands surrounding the metal center. These ligands can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity.

There is currently no specific data available in the scientific literature regarding the application of 1-Ethyl-4-phenylimidazol-2-amine-metal complexes as homogeneous catalysts in organic transformations. Research on the catalytic activity of related phenylimidazole compounds suggests potential applicability, but dedicated studies on this specific complex are yet to be reported.

Similarly, information regarding the immobilization of 1-Ethyl-4-phenylimidazol-2-amine-metal complexes onto solid supports for use in heterogeneous catalysis is not found in the existing body of scientific literature. While the immobilization of metal complexes is a common strategy to enhance catalyst stability and reusability, this has not been specifically described for complexes of 1-Ethyl-4-phenylimidazol-2-amine.

Application in Materials Science and Polymer Chemistry

Phenylimidazoles have been noted for their utility as curing agents for epoxy resins and polyurethanes. This suggests a potential for related compounds to be integrated into polymer structures.

Precursor for Functional Polymers and Copolymers

An extensive search of the literature did not yield any studies on the use of 1-Ethyl-4-phenylimidazol-2-amine as a monomer or precursor for the synthesis of functional polymers or copolymers. The polymerization of this specific compound, including methods, reaction mechanisms, and the properties of any resulting polymeric materials, has not been documented in available research. While there are patents describing the use of broader categories of amine-terminated prepolymers in materials like sealants and adhesives, a direct link to 1-Ethyl-4-phenylimidazol-2-amine is not established.

Integration into Supramolecular Assemblies

The unique structural features of 1-Ethyl-4-phenylimidazol-2-amine, comprising a heterocyclic imidazole ring, a primary amine group, and a phenyl substituent, make it an excellent candidate for the construction of complex supramolecular assemblies. The nitrogen atoms within the imidazole ring and the exocyclic amine group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions.

Research into imidazole-containing tripodal ligands has demonstrated their capacity to form metal-organic frameworks (MOFs). nih.gov These frameworks are three-dimensional networks with channels that can encapsulate guest molecules. nih.gov For instance, the ligand tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) has been successfully used to synthesize MOFs with Cd(II) and Ni(II). nih.gov The structural diversity of these MOFs arises from the rotational freedom of the C-N bonds and the versatile coordination modes of the imidazolyl arms. nih.gov

Advanced Sensing Applications

The inherent electronic and structural properties of the 1-Ethyl-4-phenylimidazol-2-amine scaffold make it a promising platform for the development of advanced chemosensors.

Chemosensors for Metal Ions or Anions

The imidazole moiety is a well-known chelating agent for various metal ions. The nitrogen atoms of the imidazole ring in 1-Ethyl-4-phenylimidazol-2-amine can selectively bind to specific metal ions, leading to a detectable signal. This principle has been demonstrated in MOFs constructed from imidazole-containing ligands, which have shown selective sensing of Fe(III) ions through fluorescence quenching. nih.gov The interaction between the metal ion and the imidazole nitrogen atoms alters the electronic properties of the molecule, which can be monitored by spectroscopic techniques such as UV-Vis or fluorescence spectroscopy. The selectivity of the sensor can be tuned by modifying the substituents on the imidazole ring, thereby altering the steric and electronic environment of the binding site.

Fluorescence-Based Probes

Many imidazole derivatives exhibit intrinsic fluorescence, a property that can be harnessed for sensing applications. researchgate.net The fluorescence of these compounds is often sensitive to their local environment, including the presence of analytes. For instance, some highly substituted imidazole derivatives possess favorable photophysical properties that make them suitable for use as fluorescent probes. researchgate.net The fluorescence of 1-Ethyl-4-phenylimidazol-2-amine or its derivatives could be quenched or enhanced upon binding to a target analyte, forming the basis of a "turn-off" or "turn-on" fluorescent sensor. The study of aminopyridine derivatives, which are structurally related to 2-aminoimidazoles, has shown that their fluorescent properties can be systematically tuned by altering the substituents on the ring system. mdpi.com This suggests that the photophysical properties of 1-Ethyl-4-phenylimidazol-2-amine could be rationally designed for specific sensing applications.

| Potential Sensing Application | Sensing Mechanism | Key Structural Feature | Relevant Analogy |

| Metal Ion Detection (e.g., Fe³⁺) | Fluorescence Quenching | Imidazole nitrogen atoms as binding sites | Imidazole-based MOFs for Fe³⁺ sensing nih.gov |

| Anion Sensing | Change in Fluorescence/Color | Hydrogen bonding interactions with the amine group | --- |

| Nitroaromatic Compound Detection | Fluorescence Quenching | Electron-rich imidazole ring | Imidazole-based MOFs for nitrobenzene (B124822) sensing nih.gov |

Contribution to Advanced Organic Synthesis

Beyond its role in materials science, 1-Ethyl-4-phenylimidazol-2-amine is a valuable molecule in the realm of advanced organic synthesis, offering potential in both asymmetric catalysis and multicomponent reactions.

Asymmetric Synthesis and Chiral Catalyst Development

Chiral amines are crucial components in many pharmaceuticals and are often synthesized via asymmetric catalysis. nih.gov The 2-aminoimidazole scaffold present in 1-Ethyl-4-phenylimidazol-2-amine can serve as a chiral ligand for transition metal catalysts. By introducing a chiral center, for instance at the ethyl group or by derivatizing the amine, it is possible to create a chiral environment around a metal center. Such chiral ligands are instrumental in enantioselective transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The development of chiral sulfinyl imine ligands has proven effective in asymmetric catalysis, highlighting the potential of imine derivatives in stereoselective synthesis. researchgate.net

Multicomponent Reaction (MCR) Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products. nih.gov Imidazole derivatives are frequently employed as key building blocks in MCRs to generate a diverse range of heterocyclic compounds. researchgate.netresearchgate.net The 2-aminoimidazole moiety of 1-Ethyl-4-phenylimidazol-2-amine contains multiple reactive sites—the primary amine and the endocyclic nitrogen atoms—making it an ideal substrate for various MCRs. For example, it can participate in Ugi or Passerini-type reactions, leading to the rapid assembly of complex molecular scaffolds. The synthesis of highly substituted imidazoles through four-component cyclo-condensation reactions underscores the utility of amino-functionalized heterocycles in MCRs. researchgate.net

| Synthetic Application | Role of 1-Ethyl-4-phenylimidazol-2-amine | Potential Outcome | Relevant Synthetic Strategy |

| Asymmetric Catalysis | Chiral Ligand Precursor | Enantiomerically enriched products | Development of chiral amine ligands nih.gov |

| Multicomponent Reactions | Reactive Building Block | Rapid generation of molecular complexity | Imidazole synthesis via MCRs researchgate.netresearchgate.net |

Future Research Directions and Unexplored Potential of 1 Ethyl 4 Phenylimidazol 2 Amine

Discovery of Novel Reaction Pathways

While the fundamental synthesis of imidazole (B134444) rings is well-established, the future lies in developing more efficient, selective, and sustainable pathways to access and functionalize 1-Ethyl-4-phenylimidazol-2-amine and its derivatives. Research in this area could focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby improving atom economy and reducing waste.

Future investigations could adapt established MCRs, such as the Ugi or Passerini reactions, to incorporate the core components of 1-Ethyl-4-phenylimidazol-2-amine. acs.org For instance, a one-pot synthesis could potentially combine an aniline (B41778) derivative, a benzoyl compound, and an isocyanide, followed by cyclization and ethylation. acs.orgmdpi.com The development of novel catalyst-free, one-pot syntheses for substituted imidazoles represents a significant step forward in simplifying access to these valuable compounds. acs.org

Furthermore, post-synthesis functionalization offers a playground for creating chemical diversity. The N-H group of the 2-amino moiety and the N-1 position of the imidazole ring are prime targets for modification. nih.govmdpi.com Research into selective alkylation, acylation, and coupling reactions at these sites could yield a library of derivatives with tailored properties. Drawing inspiration from the synthesis of related compounds, a variety of synthetic strategies could be explored. mdpi.comresearchgate.net

Table 1: Potential Synthetic Routes for Investigation

| Reaction Type | Key Reactants | Potential Advantages | Related Research |

|---|---|---|---|

| Multi-Component Synthesis | Phenylacetaldehyde derivative, amine, isocyanide, acid | High efficiency, atom economy, complexity from simple precursors. | Ugi and Passerini reactions for highly substituted imidazoles. acs.org |

| De Novo Ring Synthesis | α-bromoacetophenone, formamide, followed by N-ethylation | Direct formation of the 4-phenylimidazole (B135205) core. nih.gov | Synthesis of 4-phenyl-imidazole derivatives. nih.gov |

| Cycloaddition Reactions | N-aryl-benzimidoyl chloride, ethyl isocyanoacetate | Controlled construction of the 1,5-disubstituted imidazole ring. | Synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates. mdpi.com |

| Post-Synthesis Functionalization | 1-H-4-phenylimidazol-2-amine, ethyl halide | Versatile method for introducing various N-alkyl groups. | N-alkylation of imidazoles and phenanthroimidazoles. nih.govmdpi.com |

Exploration of Advanced Catalytic Systems

The inherent structural features of 1-Ethyl-4-phenylimidazol-2-amine make it a promising candidate as a ligand in various catalytic systems. The sp2-hybridized nitrogen atoms of the imidazole ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions. mdpi.comtandfonline.com This suggests its potential application in constructing novel metal-organic frameworks (MOFs) or coordination polymers. tandfonline.commdpi.com Such materials could exhibit catalytic activity in organic transformations, leveraging the confined spaces and active metal centers within the framework.

Another promising avenue is in organocatalysis. Chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as bifunctional organocatalysts, activating substrates through hydrogen-bond interactions. researchgate.net Future research could involve the synthesis of chiral variants of 1-Ethyl-4-phenylimidazol-2-amine to explore their efficacy in asymmetric catalysis, providing a metal-free alternative for producing enantiomerically pure compounds.

The field of electrocatalysis also presents unexplored opportunities. Imidazolium-functionalized ligands have been used to stabilize metal complexes for the electrochemical reduction of CO2. rsc.org The 1-Ethyl-4-phenylimidazol-2-amine scaffold could be modified to create ligands that enhance the stability and selectivity of electrocatalysts for important chemical conversions, such as CO2-to-CO conversion or hydrogen evolution. rsc.org

Integration into Next-Generation Materials

The unique electronic and structural properties of the phenyl-imidazole core suggest that 1-Ethyl-4-phenylimidazol-2-amine could serve as a fundamental building block for next-generation materials. The aromatic nature of the compound makes it a candidate for applications in organic electronics. Research on phenanthroimidazole derivatives has demonstrated their utility as light-emitting and charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net By analogy, derivatives of 1-Ethyl-4-phenylimidazol-2-amine could be synthesized and evaluated for their photophysical and electrochemical properties, potentially leading to new materials for displays and solid-state lighting.

The ability of imidazoles to link metal ions also opens the door to creating advanced porous materials. Zeolitic Imidazolate Frameworks (ZIFs) are a class of MOFs known for their exceptional thermal and chemical stability. acs.org Future work could explore the use of 1-Ethyl-4-phenylimidazol-2-amine or its derivatives as the organic linker to construct novel ZIFs with tailored pore sizes and functionalities for applications in gas storage, separation, and sensing. mdpi.comacs.org

Furthermore, imidazole-containing polymers have shown promise as proton conductors. acs.org Crystalline two-dimensional polymers incorporating benzimidazole (B57391) units have exhibited ultrahigh proton conductivity, a critical property for proton-exchange membranes in fuel cells. acs.org Research focused on polymerizing 1-Ethyl-4-phenylimidazol-2-amine could lead to the development of new, highly efficient materials for clean energy technologies.

Synergistic Approaches with Other Chemical Disciplines

The true potential of 1-Ethyl-4-phenylimidazol-2-amine can be unlocked through collaborative, interdisciplinary research. The 2-aminoimidazole moiety is a recognized pharmacophore found in natural products and is a precursor for drug design. nih.gov

Medicinal Chemistry and Pharmacology: A significant body of research exists on phenyl-imidazole derivatives as potent enzyme inhibitors. nih.gov For example, they have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy and xanthine (B1682287) oxidase for treating hyperuricemia. nih.govnih.gov A synergistic approach, combining organic synthesis with biochemical screening and pharmacological testing, could position 1-Ethyl-4-phenylimidazol-2-amine as a lead scaffold for developing novel therapeutics. nih.govnih.gov

Chemical Biology: The imidazole ring is a fundamental component of the amino acid histidine and plays a vital role in enzyme catalysis. mdpi.com This biological relevance makes 1-Ethyl-4-phenylimidazol-2-amine an attractive building block for creating chemical probes to study biological systems, or as a ligand to explore the active sites of metalloenzymes. nih.govoup.com